1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro-
Description
The compound 1-Propanesulfonamide, N-(3-amino-4-chloro-2-fluorophenyl)-3-fluoro- features a propanesulfonamide backbone substituted with a polyhalogenated and aminated phenyl group. Its structure includes:
- A 3-fluoro-propanesulfonamide core.
- A 3-amino-4-chloro-2-fluorophenyl substituent, introducing multiple halogen (Cl, F) and amine (NH₂) groups.
The presence of sulfonamide and halogen groups may enhance metabolic stability and binding affinity compared to simpler amides .
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClF2N2O2S |
|---|---|
Molecular Weight |
284.71 g/mol |
IUPAC Name |
N-(3-amino-4-chloro-2-fluorophenyl)-3-fluoropropane-1-sulfonamide |
InChI |
InChI=1S/C9H11ClF2N2O2S/c10-6-2-3-7(8(12)9(6)13)14-17(15,16)5-1-4-11/h2-3,14H,1,4-5,13H2 |
InChI Key |
YYPKIPFDDIBYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)CCCF)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Bond Formation
- The key intermediate, the sulfonamide, is synthesized by reacting the aromatic amine, specifically 3-amino-4-chloro-2-fluoroaniline, with 3-fluoropropane-1-sulfonyl chloride or an analogous activated sulfonyl derivative.
- This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) are used to neutralize the hydrochloric acid generated and drive the reaction forward.
- The reaction temperature is maintained between 20°C and 50°C, often at room temperature, for 1 to 24 hours to ensure complete conversion.
- The product is isolated by standard workup procedures including aqueous washes, drying, and purification by column chromatography or recrystallization.
Purification and Characterization
- The crude product is purified by flash column chromatography, high-performance liquid chromatography (HPLC), or crystallization.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Sulfonamide formation | 3-amino-4-chloro-2-fluoroaniline + 3-fluoropropane-1-sulfonyl chloride + base (TEA/DIEA/NMM) | DCM, THF, or DMF | 20–50°C (room temp preferred) | 1–24 hours | Base neutralizes HCl; mild conditions |
| Fluoropropane moiety introduction | Fluorinating agent (DAST, Selectfluor) or fluorinated alkyl halide + base (K2CO3, NaH) | DMF or aprotic solvent | -20°C to 100°C | Several hours to overnight | Choice depends on starting materials |
| Purification | Chromatography, recrystallization | N/A | N/A | N/A | Ensures high purity and yield |
Research Findings and Optimization Notes
- The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring influences the nucleophilicity of the amine and the reactivity towards sulfonyl chlorides, requiring careful control of reaction conditions to avoid side reactions.
- Fluorination steps require careful selection of reagents to avoid over-fluorination or decomposition of sensitive functional groups.
- Use of mild bases and controlled temperatures improves selectivity and yield.
- Purification techniques such as HPLC are critical due to the compound’s potential isomeric forms and closely related impurities.
- Patent literature (WO2009124962A2) describes similar sulfonamide syntheses emphasizing the use of sulfonyl chlorides and bases in aprotic solvents at mild temperatures, supporting the outlined methodology.
- The compound’s molecular formula is C9H11ClF2N2O2S with a molecular weight of 284.71 g/mol, consistent with the described synthetic intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-PropanesulfonaMide, N-(3-aMino-4-chloro-2-fluorophenyl)-3-fluoro- would depend on its specific interactions with biological targets. It might inhibit enzymes by mimicking natural substrates or binding to active sites. The molecular targets could include bacterial enzymes, cancer cell receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Differences in Reactivity and Properties
Sulfonamide vs.
Substituent Effects The 3-amino-4-chloro-2-fluorophenyl group in the target compound provides a unique ortho-para substitution pattern, which may improve steric and electronic interactions in receptor binding compared to meta-substituted analogs like (Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide .
Fluorination Patterns Fluorine atoms in the target compound and analogs (e.g., 4-fluorophenoxy in ) enhance lipophilicity and bioavailability. However, the 3-fluoro group on the propanesulfonamide backbone may induce conformational rigidity, affecting binding specificity .
Research Findings and Gaps
- Synthetic Challenges: The target compound’s multi-halogenated aryl group may complicate synthesis due to competing reactivity of NH₂, Cl, and F under standard conditions. No direct synthesis routes are provided in the evidence.
- Biological Activity: While sulfonamides are known for antimicrobial and carbonic anhydrase inhibitory activity, the evidence lacks data on the target compound’s efficacy. Structural analogs like (Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide suggest possible nitroreductase inhibition, but this remains speculative .
- Material Science Potential: Phthalimide analogs (e.g., ) highlight the role of halogenated aromatics in polymer synthesis, but the target compound’s sulfonamide group may limit thermal stability compared to imides.
Biological Activity
1-PropanesulfonaMide, N-(3-amino-4-chloro-2-fluorophenyl)-3-fluoro- is a compound of interest due to its potential pharmacological applications. Its structure includes a sulfonamide moiety, which is known for various biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C9H10ClF2N3O2S
Molecular Weight: 263.71 g/mol
The biological activity of sulfonamides typically involves inhibition of bacterial dihydropteroate synthase, but the specific mechanism for this compound may vary. Research indicates that compounds with similar structures often target various kinases and enzymes involved in cellular signaling pathways.
Inhibition Studies
In vitro studies have shown that related compounds exhibit significant inhibitory effects on several kinases, including:
- CDK4 and CDK6 : Compounds with similar sulfonamide structures have demonstrated potent inhibition against these cyclin-dependent kinases, implicating potential anti-cancer properties.
- PARP-1 : Some derivatives have shown enhanced inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a target for cancer therapy.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Preliminary studies suggest that 1-propanesulfonaMide may exhibit similar activity against a range of bacterial strains.
Cytotoxicity and Antitumor Activity
Case studies involving related compounds indicate potential cytotoxic effects against various cancer cell lines. For instance, compounds targeting the Bcr-Abl fusion protein have shown promising results in inhibiting cell proliferation in chronic myeloid leukemia (CML) models.
Case Studies
- Antitumor Efficacy : A study on a related sulfonamide showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The compound's mechanism involved apoptosis induction through the activation of caspase pathways.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Data Tables
| Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against E. coli (MIC = 32 µg/mL) |
| Antitumor | Cell Proliferation Assay | IC50 = 15 µM in MCF-7 cells |
| Kinase Inhibition | Enzyme Assay | CDK4 IC50 = 50 nM |
Q & A
Q. What are the recommended synthetic routes for preparing 1-PropanesulfonaMide derivatives with multiple halogen substitutions, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between sulfonyl chlorides and fluorinated/chlorinated aromatic amines. Key steps include:
- Stepwise halogenation : Sequential introduction of fluoro and chloro groups under controlled temperatures (e.g., 0–5°C for fluorination, 40–60°C for chlorination) to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate pure products .
- Optimization : Use of catalysts like DMF or pyridine to enhance sulfonamide bond formation. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and molecular structure of this compound?
Methodological Answer: Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR to confirm fluorine and proton environments, respectively.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
- X-ray Crystallography : Use SHELXL for structure refinement (e.g., resolving disorder in fluorophenyl groups) and ORTEP-3 for visualizing molecular geometry .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and >95% purity threshold .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved for this compound?
Methodological Answer: Discrepancies often arise from crystal twinning or thermal motion. Mitigation strategies include:
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and validate using R-factor convergence (<5%).
- Cross-Validation : Compare with density functional theory (DFT)-optimized geometries or datasets from similar fluorinated sulfonamides .
- Data Collection : Use low-temperature (100 K) X-ray diffraction to reduce thermal noise .
Q. What computational methods are effective for studying the structure-activity relationship (SAR) of this compound’s fluorinated groups?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in cancer pathways) using AutoDock Vina. Compare binding affinities with non-fluorinated analogs .
- Quantum Mechanical Calculations : Employ Gaussian09 to analyze electron-withdrawing effects of fluorine on sulfonamide reactivity (e.g., Fukui indices for nucleophilic sites) .
- Pharmacokinetic Modeling : Predict logP and solubility using ChemAxon to assess bioavailability .
Q. How can researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled Solubility Studies : Conduct experiments under standardized conditions (e.g., 25°C, 24 hr equilibration).
- Solvent Screening : Test binary mixtures (e.g., DMSO/water, acetone/hexane) to identify co-solvents that enhance dissolution.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating this compound’s stability under acidic/basic conditions?
Methodological Answer:
- Control Groups : Include buffer solutions (pH 2–12) without the compound to rule out solvent degradation.
- Kinetic Monitoring : Use UV-Vis spectroscopy at 1-hour intervals for 48 hours.
- Degradation Product Identification : LC-MS/MS to detect hydrolysis byproducts (e.g., des-fluoro derivatives) .
Q. How should researchers design assays to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Enzyme Assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values using GraphPad Prism.
- Selectivity Screening : Cross-test against a panel of 50+ kinases to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
